1-Bromo-3-isocyanobenzene

Overview

Description

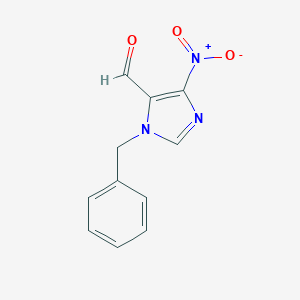

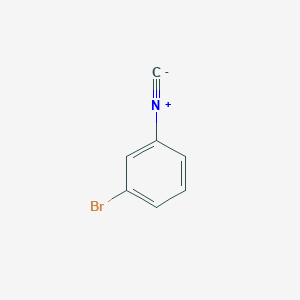

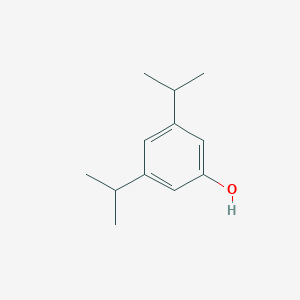

1-Bromo-3-isocyanobenzene is a chemical compound with the molecular formula C7H4BrN . It has a molecular weight of 182.02 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-isocyanobenzene consists of a benzene ring with a bromine atom and an isocyanate group attached . The InChI code for this compound is 1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H .Physical And Chemical Properties Analysis

1-Bromo-3-isocyanobenzene is a solid substance . It has a melting point of 98-100 degrees Celsius . The compound should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications

Metabolism and Toxicological Studies

- Bromobenzene compounds are metabolized to various products, including electrophilic epoxides and quinones, which covalently bind to protein sulfur nucleophiles. However, no quinone-derived mercapturic acid metabolites of bromobenzene had been reported until a study by Zheng & Hanzlik (1992) identified them. They also noted the low yields of quinone-derived mercapturic acids compared to high yields of epoxide-derived mercapturic acids, hinting at a complex metabolic pathway (Zheng & Hanzlik, 1992).

Hepatotoxicity and Protection Mechanisms

- Bromobenzene is known to cause liver damage through the formation of covalent bonds between a chemically reactive metabolite and tissue macromolecules. However, certain treatments like prior administration of 3-methylcholanthrene (3-MC) to rats can block the centrolobular hepatic necrosis induced by bromobenzene, providing insights into potential protective mechanisms (Reid et al., 1971).

Metabonomic Analysis for Biomarker Discovery

- Integrated metabonomic analysis of bromobenzene-induced hepatotoxicity has revealed novel biomarkers and metabolite information. This study by Waters et al. (2006) implicated specific putative protein targets in the toxicological mechanism of bromobenzene-induced centrilobular hepatic necrosis, highlighting the importance of metabonomics in understanding drug toxicity and in biomarker discovery (Waters et al., 2006).

Hepatoprotective and Nephroprotective Potential

- Withaferin A has been studied for its potential protective role against bromobenzene-induced liver and kidney damage in mice. The study by Vedi & Sabina (2016) showed that Withaferin A significantly reduced oxidative stress and prevented mitochondrial dysfunction caused by bromobenzene, suggesting its potential use in clinical liver and kidney diseases (Vedi & Sabina, 2016).

Safety And Hazards

properties

IUPAC Name |

1-bromo-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVPCLLSIQPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373740 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-isocyanobenzene | |

CAS RN |

148854-09-5 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)